molecular formula C8H10ClNO2 B13607482 2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol

2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol

Cat. No.: B13607482
M. Wt: 187.62 g/mol
InChI Key: PDKJEZHXIVATRZ-SSDOTTSWSA-N
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Description

2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol is an organic compound with the molecular formula C8H10ClNO2. This compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorine atom attached to a phenol ring. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chlorophenol and (S)-1-amino-2-hydroxyethane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) may be used.

    Reaction Steps: The reaction proceeds through a series of steps, including nucleophilic substitution and reduction reactions, to introduce the amino and hydroxyl groups onto the phenol ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-[(1S)-1-amino-2-oxoethyl]-6-chlorophenol, while substitution of the chlorine atom may produce 2-[(1S)-1-amino-2-hydroxyethyl]-6-methoxyphenol.

Scientific Research Applications

2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1S)-1-amino-2-hydroxyethyl]-4-chlorophenol
  • 2-[(1S)-1-amino-2-hydroxyethyl]-6-bromophenol
  • 2-[(1S)-1-amino-2-hydroxyethyl]-6-fluorophenol

Uniqueness

2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the chlorine atom at the 6-position of the phenol ring, combined with the chiral center, differentiates it from other similar compounds and influences its reactivity and interactions with biological targets.

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol

InChI

InChI=1S/C8H10ClNO2/c9-6-3-1-2-5(8(6)12)7(10)4-11/h1-3,7,11-12H,4,10H2/t7-/m1/s1

InChI Key

PDKJEZHXIVATRZ-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)O)[C@@H](CO)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)C(CO)N

Origin of Product

United States

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